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molecular formula C10H11BrO2 B1595446 Benzyl 3-bromopropanoate CAS No. 90841-55-7

Benzyl 3-bromopropanoate

Cat. No. B1595446
M. Wt: 243.1 g/mol
InChI Key: QJKVDFRAKMVERC-UHFFFAOYSA-N
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Patent
US05859047

Procedure details

A spatula tip full of p-toluenesulfonic acid monohydrate was added to a solution of 3-bromopropionic acid (20.49 g, 0.134 mol) and benzyl alcohol (15 mL, ~ 15.7 g, 0.145 mol) in benzene (150 mL). A Dean-Stark trap was fitted to the reaction vessel and the solution was held at reflux with overnight stirring. After 16 hr at reflux, the reaction was cooled, washed with saturated sodium bicarbonate, dried (Na2SO4), and concentrated to an oil (28.78 g). Fractional distillation at reduced pressure (0.18 torr) gave the desired product as a colorless liquid (18.49 g, 56%) boiling in the range 99°-109° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.49 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[Br:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C(O)C1C=CC=CC=1>C1C=CC=CC=1>[CH2:12]([O:18][C:16](=[O:17])[CH2:15][CH2:14][Br:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20.49 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Dean-Stark trap was fitted to the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After 16 hr at reflux
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (28.78 g)
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation at reduced pressure (0.18 torr)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.49 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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